Home > Products > Screening Compounds P49440 > CaSR antagonist 18c
CaSR antagonist 18c - 802916-30-9

CaSR antagonist 18c

Catalog Number: EVT-2652921
CAS Number: 802916-30-9
Molecular Formula: C32H35N3O6
Molecular Weight: 557.647
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Calcium-sensing receptor antagonist 18c is a compound that belongs to a class of drugs known as calcilytics, which are designed to inhibit the calcium-sensing receptor. This receptor plays a crucial role in maintaining calcium homeostasis in the body by regulating parathyroid hormone secretion and influencing various cellular signaling pathways. The development of calcium-sensing receptor antagonists like 18c has significant implications for treating conditions associated with dysregulated calcium metabolism, including certain types of hyperparathyroidism and osteoporosis.

Source and Classification

Calcium-sensing receptor antagonist 18c is classified under the broader category of calcilytics, which are allosteric antagonists of the calcium-sensing receptor. These compounds have been synthesized through various chemical methodologies and are characterized by their ability to modulate the receptor's activity. The specific chemical identity of 18c is associated with the CAS number 802916-30-9, which facilitates its identification in scientific literature and databases .

Synthesis Analysis

The synthesis of calcium-sensing receptor antagonist 18c involves multiple steps that typically start from readily available starting materials. The synthetic route generally includes:

  1. Initial Formation: The synthesis begins with the formation of key intermediates through standard organic reactions, such as alkylation or acylation.
  2. Functional Group Modifications: Subsequent steps may involve the introduction or modification of functional groups to enhance binding affinity and selectivity for the calcium-sensing receptor.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels necessary for biological testing.

Technical details regarding the specific reactions and conditions used in synthesizing 18c can be found in relevant chemical literature .

Molecular Structure Analysis

The molecular structure of calcium-sensing receptor antagonist 18c can be described in terms of its constituent atoms and functional groups.

  • Chemical Formula: The precise chemical formula for 18c is derived from its molecular structure, which includes various carbon, hydrogen, nitrogen, and oxygen atoms.
  • Structural Features: The compound typically features a pyrimidine or pyridine core structure, which is common among calcilytics. This core is substituted with various side chains that contribute to its pharmacological properties.

Data regarding the molecular weight, melting point, and other structural parameters are essential for understanding its physical behavior in biological systems .

Chemical Reactions Analysis

Calcium-sensing receptor antagonist 18c undergoes several chemical reactions that are crucial for its function:

  1. Binding Interactions: Upon administration, 18c interacts with the calcium-sensing receptor through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  2. Conformational Changes: The binding of 18c induces conformational changes in the receptor that inhibit its activation by calcium ions, effectively blocking downstream signaling pathways.

Technical details about these reactions can be elucidated through studies examining the binding kinetics and thermodynamics involved .

Mechanism of Action

The mechanism of action for calcium-sensing receptor antagonist 18c involves:

  1. Receptor Inhibition: By binding to the extracellular domain of the calcium-sensing receptor, 18c prevents the receptor from undergoing conformational changes necessary for activation by calcium ions.
  2. Downstream Effects: This inhibition leads to decreased intracellular calcium mobilization and reduced secretion of parathyroid hormone, resulting in altered calcium homeostasis.

Data on its efficacy can be gathered from pharmacological studies that measure changes in hormone levels and cellular responses following treatment with 18c .

Physical and Chemical Properties Analysis

The physical and chemical properties of calcium-sensing receptor antagonist 18c include:

  • Molecular Weight: Typically around 300-400 g/mol depending on specific substitutions.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability under physiological conditions can vary; studies often assess degradation rates under different pH levels.

Relevant data from experimental analyses provide insights into how these properties affect its bioavailability and therapeutic potential .

Applications

Calcium-sensing receptor antagonist 18c has several scientific applications:

  1. Research Tool: It serves as a valuable tool in pharmacological research to study calcium signaling pathways and their implications in various diseases.
  2. Therapeutic Potential: Due to its ability to modulate parathyroid hormone secretion, it shows promise for treating conditions like primary hyperparathyroidism and osteoporosis.
  3. Investigational Studies: Ongoing studies aim to explore its effects on bone metabolism and potential benefits in managing chronic kidney disease-related mineral bone disorders.
Introduction to Calcium-Sensing Receptor (Calcium-Sensing Receptor) and Pharmacological Modulation

Calcium-Sensing Receptor Signaling in Calcium Homeostasis and Pathophysiological Contexts

The Calcium-Sensing Receptor is a Class C G-protein-coupled receptor that functions as a primary sensor for extracellular calcium ions (Ca²⁺), maintaining systemic mineral ion homeostasis within a narrow physiological range (1.0–1.3 mM). Its activation triggers multiple intracellular signaling cascades:

  • G-Protein Coupling: Predominantly Gq/11-mediated phospholipase C activation, generating inositol trisphosphate and diacylglycerol, which mobilize intracellular Ca²⁺ stores and activate protein kinase C. Concurrent Gi/o coupling inhibits adenylate cyclase, reducing cyclic adenosine monophosphate production [1] [3] [9].
  • Non-Canonical Pathways: Mitogen-activated protein kinase pathways (extracellular signal-regulated kinase 1/2, p38, c-Jun N-terminal kinase) and β-arrestin-dependent signaling, which regulate gene expression, cell proliferation, and differentiation [3] [4].

In renal tubules, Calcium-Sensing Receptor activation reduces paracellular calcium reabsorption by upregulating claudin-14 in the thick ascending limb, promoting calciuresis. Conversely, in parathyroid glands, receptor activation suppresses parathyroid hormone secretion, indirectly diminishing bone resorption and renal calcium reabsorption [1] [9]. Dysregulation manifests in diseases such as:

  • Autosomal Dominant Hypocalcemia Type 1: Gain-of-function mutations cause hypocalcemia and hypercalciuria.
  • Familial Hypocalciuric Hypercalcemia: Loss-of-function mutations lead to hypercalcemia and hypocalciuria [1] [6].

Table 1: Calcium-Sensing Receptor Signaling Pathways and Physiological Effects

Signaling PathwayKey EffectorsTissue-Specific Outcome
Gq/11-PLC-IP3Intracellular Ca²⁺ releaseParathyroid hormone secretion inhibition
Gi/o-AC-cAMPReduced cyclic adenosine monophosphateRenal calcium reabsorption suppression
ERK1/2 MAPKTranscriptional regulationCell proliferation/differentiation modulation
Claudin-14 inductionTight junction modificationInhibition of paracellular Ca²⁺ transport

Rationale for Targeting Calcium-Sensing Receptor in Disease: Historical and Mechanistic Perspectives

The Calcium-Sensing Receptor’s central role in mineral homeostasis established it as a therapeutic target in the early 1990s. Initial strategies focused on calcimimetics (e.g., cinacalcet), which potentiate receptor sensitivity to extracellular Ca²⁺ and treat hyperparathyroidism. However, their use is limited by hypocalcemia risk and inadequate efficacy in non-parathyroid disorders [2] [7]. This spurred development of calcilytics (Calcium-Sensing Receptor antagonists), which block receptor activity to stimulate transient parathyroid hormone release. The anabolic potential of endogenous parathyroid hormone pulses was demonstrated in osteoporotic models, where intermittent administration increases bone mineral density by enhancing osteoblast activity [3] [7] [8]. Mechanistically, antagonists bind transmembrane allosteric sites, stabilizing inactive conformations:

  • Transmembrane Domain Targeting: Unlike endogenous cations binding the extracellular Venus flytrap domain, synthetic antagonists like NPS 2143 occupy a hydrophobic pocket within the receptor’s 7-transmembrane helix bundle, preventing signal transduction [3] [6].
  • Pathway Selectivity: Emerging evidence suggests biased antagonism may suppress adverse signaling (e.g., calcitonin secretion in thyroid C-cells) while preserving anabolic effects [8].

Emergence of Calcium-Sensing Receptor Antagonists as Therapeutic Agents: Classification and Clinical Relevance

Calcium-Sensing Receptor antagonists are classified by chemical structure and mechanism:

  • Arylalkylamine Derivatives: First-generation antagonists (e.g., NPS 2143) with submicromolar potency but hepatotoxicity risks.
  • Benzimidazole-Based Compounds: Improved selectivity profiles (e.g., ronacaleret).
  • Nicotinamide Analogues: Including antagonist 18c, characterized by high binding affinity and metabolic stability [5] [7].

Clinical trials of early calcilytics (e.g., ronacaleret) failed due to insufficient bone density improvements, attributed to inadequate parathyroid hormone pulsatility or rapid receptor desensitization [7] [8]. Next-generation antagonists like antagonist 18c aim to overcome these limitations through optimized pharmacokinetics and biased signaling. Their therapeutic scope now extends beyond osteoporosis to:

  • Hypoparathyroidism: Restoring physiological parathyroid hormone fluctuations.
  • Chronic Kidney Disease: Counteracting Calcium-Sensing Receptor upregulation.
  • Inflammatory Disorders: Modulating immune responses via extra-parathyroid Calcium-Sensing Receptor expression [8] [10].

Properties

CAS Number

802916-30-9

Product Name

CaSR antagonist 18c

IUPAC Name

6-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-N-(2-phenoxyethyl)-2-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide

Molecular Formula

C32H35N3O6

Molecular Weight

557.647

InChI

InChI=1S/C32H35N3O6/c1-38-27-19-23(20-28(39-2)31(27)40-3)30-26(32(37)33-16-17-41-25-12-8-5-9-13-25)14-15-29(35-30)34-24(21-36)18-22-10-6-4-7-11-22/h4-15,19-20,24,36H,16-18,21H2,1-3H3,(H,33,37)(H,34,35)/t24-/m0/s1

InChI Key

FCBOUJYKAGWYQM-DEOSSOPVSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C=CC(=N2)NC(CC3=CC=CC=C3)CO)C(=O)NCCOC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.